Bisperoxovanadium(IV) 5-Hydroxy-pyridine-2-carboxylic acid complex, commonly referred to as bpV(HOpic), is a synthetic organometallic compound that acts as a potent and reversible inhibitor of phosphatase and tensin homolog (PTEN) [, , , ]. PTEN itself is a critical enzyme involved in regulating cell growth, proliferation, and survival through its antagonistic action on the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. By inhibiting PTEN, bpV(HOpic) effectively enhances PI3K/Akt signaling, making it a valuable tool in scientific research for studying a wide range of cellular processes and disease models.
Bisperoxovanadium (bpV(HOpic)) is a synthetic compound recognized for its role as a phosphatase and tensin homolog (PTEN) inhibitor. PTEN is a crucial tumor suppressor involved in regulating cell growth and survival by dephosphorylating phosphoinositides. The inhibition of PTEN by bpV(HOpic) has garnered interest due to its potential therapeutic applications, particularly in enhancing cellular responses to stressors such as ionizing radiation. This compound is classified under vanadium-based compounds, specifically bisperoxovanadium derivatives, which exhibit significant biological activity due to their ability to modulate signaling pathways involved in cell survival and apoptosis.
The synthesis of bpV(HOpic) involves the reaction of vanadium compounds with peroxides in the presence of pyridine-2-carboxylic acid derivatives. The technical details of this synthesis typically include:
The synthesis process has been documented in various studies, highlighting methods that ensure the stability and bioactivity of the resulting compound .
The molecular structure of bpV(HOpic) features a central vanadium atom coordinated by two peroxide groups and a pyridine-2-carboxylate ligand. Key data regarding its structure includes:
X-ray crystallography studies provide detailed insights into its three-dimensional arrangement, revealing how these structural features contribute to its biological activity .
BpV(HOpic) participates in several chemical reactions that are significant for its function as a PTEN inhibitor:
These reactions are critical for understanding how bpV(HOpic) exerts its effects on cellular signaling pathways .
The mechanism of action of bpV(HOpic) primarily revolves around its ability to inhibit PTEN, leading to several downstream effects:
These processes collectively contribute to bpV(HOpic)'s potential as a radioprotective agent .
BpV(HOpic) exhibits several notable physical and chemical properties:
Quantitative analyses have shown that the compound demonstrates significant potency at low micromolar concentrations when used in biological assays .
BpV(HOpic) has several scientific uses, particularly in biomedical research:
bpV(HOpic) functions primarily as a potent competitive inhibitor of PTEN phosphatase activity. PTEN acts as a critical tumor suppressor by catalyzing the dephosphorylation of the lipid second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). This reaction directly antagonizes the activity of phosphoinositide 3-kinase (PI3K). bpV(HOpic) binds with high affinity to the catalytic pocket of PTEN, effectively blocking its access to PIP3. Biochemical assays demonstrate an exceptionally low IC50 value of 14 nM for PTEN inhibition, highlighting its potency [5] [7] [8].
The inhibitory mechanism involves oxidative inactivation of PTEN. The vanadium center within bpV(HOpic) facilitates the formation of a disulfide bond between the catalytic cysteine residue (Cys124) and a nearby cysteine residue (Cys71) within the PTEN active site. This oxidation mimics the natural redox regulation of PTEN but is stabilized by the inhibitor complex, leading to sustained inactivation. This mechanism is reversible under reducing conditions [3] [6].
A critical aspect of bpV(HOpic) is its relative selectivity within the protein tyrosine phosphatase (PTP) superfamily. While early vanadium compounds like sodium orthovanadate are broad-spectrum PTP inhibitors, bpV(HOpic) exhibits significantly greater selectivity for PTEN compared to classical PTPs such as PTP1B and PTPβ. This enhanced selectivity is attributed to the specific coordination chemistry of the 5-hydroxypyridine-2-carboxyl ligand, which likely optimizes interactions within the wider and more negatively charged catalytic pocket of PTEN compared to other PTPs [3] [5]. However, it is crucial to note that absolute specificity is challenging to achieve, and off-target effects on other phosphatases, particularly closely related members or those sensitive to oxidative inhibition, cannot be entirely ruled out [3] [6]. Comparative studies often utilize PTEN-null cell lines to confirm that observed biological effects, such as AKT phosphorylation, are indeed PTEN-dependent [5].
Table 1: Selectivity Profile of Key PTEN Inhibitors
Inhibitor Name | Chemical Class | Reported PTEN IC50 | Key Selectivity Notes | Primary Source |
---|---|---|---|---|
bpV(HOpic) | Bisperoxovanadium | 14 nM | Higher selectivity for PTEN vs. PTP1B/PTPβ | Schmid et al. (2004) [5] |
bpV(phen) | Bisperoxovanadium | ~40 nM | Less selective than bpV(HOpic); inhibits other PTPs | Schmid et al. (2004) [5] |
bpV(pic) | Bisperoxovanadium | ~100 nM | Moderate selectivity | Schmid et al. (2004) [5] |
VO-OHpic | Oxovanadium/ Hydroxypicolinate | ~460 nM | PTEN inhibitor; selectivity profile less characterized | Commercial Data [8] |
Sodium Orthovanadate | Simple Vanadate | >100 µM | Broad-spectrum PTP inhibitor | General Knowledge |
SF1670 | Phenanthrene-dione derivative | ~2 µM (cell-based) | Proposed PTEN inhibitor; limited selectivity data | MDPI Review [6] |
The primary downstream consequence of PTEN inhibition by bpV(HOpic) is the dysregulation of the PI3K/AKT/mTOR signaling axis. By blocking PTEN-mediated conversion of PIP3 back to PIP2, bpV(HOpic) causes a pronounced accumulation of PIP3 at the plasma membrane. PIP3 serves as a critical docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase AKT (Protein Kinase B) and its activating kinase PDK1 (phosphoinositide-dependent kinase 1) [1] [2] [4].
Recruitment of AKT to the membrane via its PH domain binding to PIP3 allows PDK1 to phosphorylate AKT at Threonine 308 (Thr308). bpV(HOpic) treatment robustly enhances this phosphorylation event. Furthermore, bpV(HOpic) also promotes the phosphorylation of AKT at Serine 473 (Ser473), a site typically targeted by the mTOR complex 2 (mTORC2). The resulting fully activated AKT phosphorylates a vast array of downstream substrates involved in regulating cell survival, proliferation, growth, metabolism, and DNA repair. Key downstream effects mediated by AKT phosphorylation following bpV(HOpic) treatment include [1] [4] [6]:
This pathway modulation underpins the cytoprotective and regenerative effects observed with bpV(HOpic) in experimental models of neuronal injury, ischemia-reperfusion injury (cardiac and cerebral), radiation damage, and acute lung injury [1] [2] [4].
Table 2: Key AKT-Mediated Effects of bpV(HOpic) in Cellular Models
Biological Process | Observed Effect of bpV(HOpic) | Key Downstream Mediators | Functional Outcome | Primary Source |
---|---|---|---|---|
Cell Survival/Anti-Apoptosis | ↓ Caspase activation; ↓ Annexin V/PI staining; ↑ Bcl-2/Bcl-xL | BAD, FOXO, Caspase-9, NF-κB | Protection against IR, OGD/R, oxidative stress | [1] [4] |
DNA Repair | Faster resolution of γH2AX foci; ↑ Clonogenic survival post-IR | MDM1, p53, DNA-PKcs, BRCA1 | Radioprotection; Genomic stability | [1] |
Metabolic Reprogramming | ↑ Glucose uptake; ↑ Lactate production; ↑ HK/PFK activity | GLUT4, mTORC1, HIF-1α | Enhanced glycolysis supporting repair/survival | [1] [6] |
Antioxidant Response | ↑ SOD, Catalase, GPx activity; ↓ ROS levels | NRF2, FOXO | Amelioration of IR/ischemia-induced oxidative stress | [1] [4] |
Neurite Outgrowth/Regeneration | ↑ Axon growth in vitro; ↑ Regeneration post-CNS injury in vivo | GSK-3β, mTORC1, CRMP2 | Enhanced nerve repair | [2] [6] |
M2 Microglial Polarization | ↑ Arg1, CD206; ↓ iNOS, TNF-α (in microglia) | STAT3/6, AKT-mTOR | Anti-inflammatory neuroprotection post-ischemia | [4] |
While the PI3K/AKT/mTOR pathway is the primary signaling cascade modulated by bpV(HOpic) through PTEN inhibition, evidence suggests it also influences the mitogen-activated protein kinase (MAPK) pathway, particularly the Ras/Raf/MEK/ERK (Extracellular Signal-Regulated Kinase) cascade. This pathway is fundamentally involved in regulating cell proliferation, differentiation, survival, and stress responses [2] [7].
The interaction between PTEN inhibition/AKT activation and MAPK signaling is complex and often cell context-dependent. bpV(HOpic) treatment can lead to modulation of ERK phosphorylation (activation). In some cellular models relevant to tissue repair, such as lung epithelial cells or wound healing assays, PTEN inhibitors like bpV(phen) and bpV(pic) have been shown to enhance ERK activation alongside AKT. This concomitant activation may act synergistically to promote cell migration and proliferation, crucial processes in regeneration. For instance, in bronchial epithelial cell scratch wound models, bpV compounds accelerated closure, an effect linked to both AKT and ERK signaling [2].
The molecular crosstalk likely occurs at multiple levels:
However, the extent and directionality of ERK modulation by bpV(HOpic) specifically require further detailed investigation. The existing literature often focuses on related bpV compounds in specific repair contexts. The interplay likely contributes to the pleiotropic effects of bpV(HOpic) observed in processes like wound healing and neuronal regeneration, where coordinated cell migration, proliferation, and survival are essential [2] [7].
Beyond its primary action on PTEN, bpV(HOpic) exhibits insulin-mimetic properties. Vanadium compounds, in general, have long been studied for their ability to mimic insulin actions, although their precise molecular targets have been debated. bpV(HOpic) has been reported to directly activate the Insulin Receptor Kinase (IRK) [7] [8].
The proposed mechanism involves bpV(HOpic) interacting with the intracellular domain of the insulin receptor β-subunit. This interaction is thought to promote autophosphorylation of the receptor on tyrosine residues, thereby activating its intrinsic tyrosine kinase activity towards downstream substrates like IRS-1 (Insulin Receptor Substrate 1). Phosphorylation of IRS-1 creates docking sites for the p85 regulatory subunit of PI3K, leading to PI3K activation and PIP3 generation [7] [8]. This mechanism converges with the pathway activated by PTEN inhibition: increased PIP3 levels, leading to AKT activation.
Therefore, bpV(HOpic) can stimulate the PI3K/AKT pathway via two synergistic mechanisms:
This dual action significantly amplifies PI3K/AKT signaling and explains the potent metabolic effects observed. In adipocytes, bpV(HOpic) stimulates lipogenesis (fatty acid synthesis). In hepatoma cells and muscle cells, it promotes glucose uptake and glycogen synthesis, mimicking key insulin actions [7] [8]. These insulin-mimetic effects contribute to its potential in conditions like insulin resistance or diabetes research, although its primary research focus remains on PTEN inhibition and associated cytoprotection/regeneration. The metabolic reprogramming towards glycolysis observed under stress conditions (like radiation) is also likely amplified by this dual activation of the PI3K/AKT axis [1] [6] [8].
Table 3: Metabolic Effects of bpV(HOpic) Across Cell Types
Cell Type | Metabolic Process Stimulated | Key Readouts | Convergence with PTEN Inhibition | Source |
---|---|---|---|---|
Adipocytes | Lipogenesis | ↑ Incorporation of glucose into lipids; ↑ Lipogenic enzyme expression | PIP3/AKT activates SREBP1c transcription factor | [7] [8] |
Hepatoma Cells | Glycogen Synthesis | ↑ Glycogen synthase activity; ↑ Glycogen storage | AKT inactivates GSK-3β, relieving inhibition of glycogen synthase | [7] [8] |
Myocytes (Muscle) | Glucose Uptake | ↑ GLUT4 translocation to plasma membrane | PIP3/AKT drives AS160 phosphorylation, releasing GLUT4 vesicles | [6] [8] |
Neurons/Cancer Cells | Glycolysis | ↑ Glucose consumption; ↑ Lactate production; ↑ HK/PFK activity | AKT/mTOR/HIF-1α axis enhances glycolytic flux | [1] [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7